TRPV1 Antagonism: Proton-Activation vs. Constrained Analogs
N-Benzyl-3-chlorobenzamide demonstrates measurable TRPV1 antagonist activity under proton-activation conditions (pH 6.0, IC50 = 1,990 nM in human TRPV1-expressing CHOK1 cells by FLIPR assay [1]), in contrast to structurally constrained phenylbenzyl amide analogs derived from this scaffold which achieve single-digit nanomolar potency (IC50 = 7 nM at pH 5.5 and 15 nM under NADA-induced conditions in human TRPV1-expressing HEK293 cells [2]). The approximately 285-fold potency differential between the unconstrained N-benzyl-3-chlorobenzamide scaffold and the elaborated heterocycle-linked constrained analogs quantitatively defines the structure-activity landscape, enabling this compound to serve as a well-characterized low-potency reference standard for assay calibration and SAR baseline establishment.
| Evidence Dimension | TRPV1 antagonist IC50 (proton activation vs. capsaicin/NADA activation) |
|---|---|
| Target Compound Data | IC50 = 1.99 × 10³ nM (pH 6.0, human TRPV1, CHOK1 cells, FLIPR) |
| Comparator Or Baseline | Constrained phenylbenzyl amide analog BDBM50319454: IC50 = 7 nM (pH 5.5, capsaicin, human TRPV1, HEK293) and IC50 = 15 nM (NADA-induced, human TRPV1, HEK293) |
| Quantified Difference | 284-to-133-fold weaker potency (target compound vs. constrained analog) |
| Conditions | Human TRPV1 recombinant; different cell lines (CHOK1 vs. HEK293) and activation modalities (proton pH 6.0 vs. capsaicin pH 5.5 / NADA) |
Why This Matters
The quantifiable potency range establishes this compound as a defined low-affinity reference standard for TRPV1 antagonist screening cascade calibration, enabling researchers to benchmark novel analogs against a reproducible baseline, which is essential for procurement decisions in SAR-driven medicinal chemistry programs.
- [1] BindingDB. Entry for monomer ID 50385656 (N-benzyl-3-chlorobenzamide). IC50: 1.99E+3 nM. TRPV1 antagonist activity, pH 6.0, human, CHOK1 cells, FLIPR assay. Curated from ChEMBL. Available at: http://bdb8.ucsd.edu. View Source
- [2] BindingDB. Entry for BDBM50319454. IC50: 7 nM and 15 nM. TRPV1 antagonist activity, human, HEK293 cells. Curated from ChEMBL. Available at: http://ww.bindingdb.org. View Source
